molecular formula C19H21N5O3S B2881689 N-(3,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251620-98-0

N-(3,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No. B2881689
M. Wt: 399.47
InChI Key: LECLJHYTSKZPQZ-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound would include its IUPAC name, molecular formula, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthetic Pathways and Biological Activities

The chemical compound N-(3,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a key moiety in various synthetic and medicinal chemistry research areas due to its complex structure and potential biological activity. This section outlines the applications of this compound in scientific research, focusing on synthetic methodologies and potential biological activities, excluding aspects related to drug use, dosage, and side effects.

Chemical Synthesis and Heterocyclic Compound Formation

The compound serves as a precursor or intermediate in synthesizing heterocyclic compounds, incorporating the pyrazole and pyrimidine moieties. Such chemical structures are notable for their diverse applications in pharmaceutical chemistry, particularly in developing antimicrobial agents. For instance, Bondock et al. (2008) utilized similar structural frameworks in synthesizing new heterocycles that exhibited antimicrobial properties, highlighting the compound's role in generating biologically active molecules (Bondock, Rabie, Etman, & Fadda, 2008). Similarly, Rahmouni et al. (2014) explored the synthesis of isoxazolines and isoxazoles from pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, further demonstrating the utility of such compounds in accessing new chemical spaces (Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014).

Safety And Hazards

This would involve examining any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

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Please note that this is a general approach and the specifics may vary depending on the compound and the available information. For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have access to a university library, they may also be able to help you find more information. I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-12-7-13(2)24(23-12)17-9-19(21-11-20-17)28-10-18(25)22-14-5-6-15(26-3)16(8-14)27-4/h5-9,11H,10H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECLJHYTSKZPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

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